molecular formula C36H58O8 B1238167 Clavaric acid

Clavaric acid

Cat. No.: B1238167
M. Wt: 618.8 g/mol
InChI Key: FNHDSKHVYPYDAZ-VCICWZRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clavaric acid is a natural product found in Clavariadelphus truncatus with data available.

Scientific Research Applications

Antitumor Properties and Biosynthetic Pathways

  • Clavaric acid, produced by the basidiomycete Hypholoma sublateritium, is recognized for its antitumor properties. The transformation of arthrospores of this fungus through Agrobacterium tumefaciens-mediated conjugation has paved the way for genetic manipulation, potentially enhancing the production and understanding of this compound's biosynthetic pathways. This transformative approach could facilitate the exploration and optimization of this compound production for therapeutic applications (Godio et al., 2004).
  • Another critical enzyme, oxidosqualene cyclase (occ), has been identified as a part of the this compound biosynthetic pathway. Mutants lacking this enzyme cannot produce this compound, indicating its crucial role. Furthermore, amplification of the occ gene in Hypholoma sublateritium has led to an increase in this compound yield, shedding light on the genetic and enzymatic mechanisms influencing this compound biosynthesis and its potential in antitumor applications (Godio & Martín, 2009).
  • The involvement of squalene epoxidase in the biosynthesis of both this compound and sterols has been demonstrated in Hypholoma sublateritium. This enzyme's silencing resulted in an ergosterol-dependent phenotype, while its overexpression led to a significant increase in this compound production, confirming its dual role in primary and secondary metabolism in basidiomycetes. This discovery opens new avenues for metabolic engineering to enhance the production of this compound and other valuable compounds (Godio, Fouces, & Martín, 2007).

Biosynthesis and Genetic Manipulation

  • Understanding the biosynthesis of clavulanic acid, closely related to this compound, and the associated gene clusters, especially in the main producer species Streptomyces clavuligerus, is crucial. Insights into the biosynthetic pathway, gene clusters, and the potential for genetic manipulation highlight the intricate interplay between genetic elements and biochemical pathways, which could be applicable in optimizing the production of this compound and related compounds (Song, Jensen, & Lee, 2010).
  • The biosynthesis of clavam metabolites, including clavulanic acid, involves a complex genetic organization. The well-characterized early steps in clavam biosynthesis are based on studies in Streptomyces clavuligerus, the industrial producer of clavulanic acid. This knowledge is vital for comprehending the biosynthetic pathways of this compound and its analogs, potentially guiding the development of novel compounds with enhanced therapeutic properties (Jensen, 2012).

Properties

Molecular Formula

C36H58O8

Molecular Weight

618.8 g/mol

IUPAC Name

5-[[(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1

InChI Key

FNHDSKHVYPYDAZ-VCICWZRISA-N

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C

Synonyms

24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one
clavaric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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